

physicochemical properties of 3-(Piperidin-4-yl)benzoic acid

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Compound of Interest

Compound Name: **3-(Piperidin-4-yl)benzoic acid**

Cat. No.: **B1490505**

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(Piperidin-4-yl)benzoic Acid**

Introduction

3-(Piperidin-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which uniquely combines a rigid aromatic carboxylic acid with a flexible saturated heterocycle, makes it a versatile scaffold and a valuable building block for the synthesis of complex molecular architectures. In pharmaceutical research, it serves as a key intermediate in the development of novel therapeutics, including small molecule inhibitors for enzymes involved in inflammatory and metabolic pathways, and compounds targeting neurological disorders.^[1] Its utility also extends to its role as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where its structural properties can influence ternary complex formation and overall drug-like characteristics.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **3-(Piperidin-4-yl)benzoic acid**. Moving beyond a simple data sheet, this document offers an in-depth exploration of the causality behind its chemical behavior, provides validated experimental protocols for its characterization, and discusses the critical implications of its properties for researchers in drug discovery and development.

Molecular Identity and Structure

The foundational identity of a compound dictates its every interaction. **3-(Piperidin-4-yl)benzoic acid** is defined by the covalent linkage of a piperidine ring at its 4-position to the 3-position of a benzoic acid ring.

Identifier	Value	Source
CAS Number	766508-67-2	[2]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
Synonyms	Benzoic acid, 3-(4-piperidinyl)-	[2]

The molecule possesses two key functional groups that govern its physicochemical nature:

- A Benzoic Acid Moiety: An aromatic carboxylic acid group (-COOH) attached to a benzene ring. This group is acidic and serves as a hydrogen bond donor and acceptor.
- A Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine (-NH-). This group is basic and also acts as a hydrogen bond donor and acceptor.

The presence of both an acidic and a basic center makes **3-(Piperidin-4-yl)benzoic acid** a zwitterionic compound, capable of existing in various protonation states depending on the ambient pH.

Core Physicochemical Properties

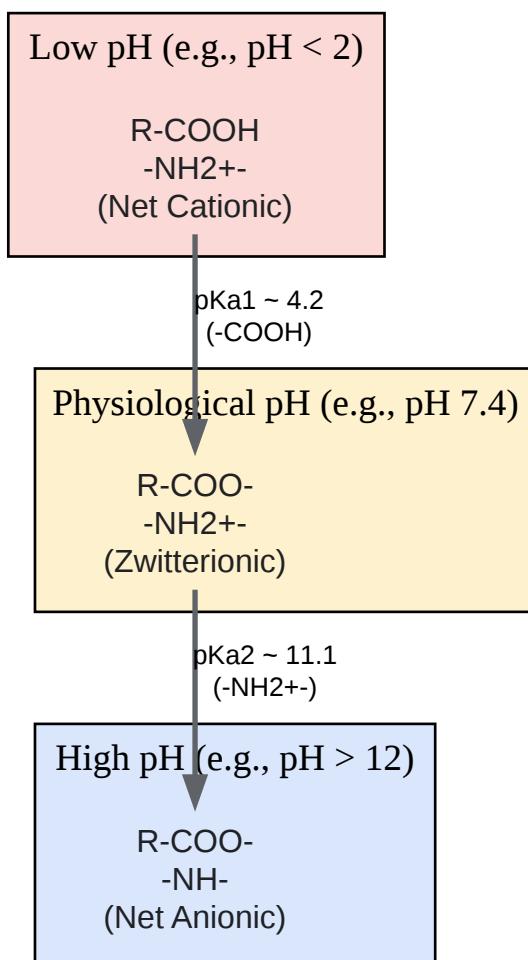
A molecule's behavior in both chemical and biological systems is a direct consequence of its intrinsic physicochemical properties. For an ionizable molecule like **3-(Piperidin-4-yl)benzoic acid**, these properties are often pH-dependent.

Ionization Constants (pKa)

The pKa values are arguably the most critical parameters for this molecule, as they define its charge state across the physiological pH range, which in turn dictates solubility, lipophilicity, and receptor-binding interactions. The molecule has two primary ionizable centers:

- Carboxylic Acid Proton (Acidic pKa): The benzoic acid moiety will deprotonate to form a carboxylate anion (-COO^-). The pKa of unsubstituted benzoic acid is approximately 4.20.[3][4][5] The electron-donating nature of the attached piperidine ring is expected to have a minor, though present, effect on this value.
- Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring will protonate to form a piperidinium cation (-NH_2^+). The pKa of the conjugate acid of piperidine is approximately 11.12.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), while the piperidine nitrogen will be predominantly protonated (cationic), leading to a zwitterionic state.



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Caption: Predominant ionization states of **3-(Piperidin-4-yl)benzoic acid** at different pH ranges.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

- logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water. For a molecule that is always ionized at physiological pH, logP is a purely theoretical value but serves as a baseline for comparing lipophilicity within a chemical series. A predicted XLogP3 value for a similar isomer is 2.18.[6]
- logD (Distribution Coefficient): This is the more biologically relevant metric, as it measures the partitioning of all ionic species at a given pH. Due to the zwitterionic nature of **3-(Piperidin-4-yl)benzoic acid** at pH 7.4, its logD value will be significantly lower than its logP value. The charged groups are well-solvated by water, reducing the molecule's affinity for the lipid phase. Understanding the logD profile across a range of pH values is essential for predicting its absorption and distribution in the body.[7]

Solubility

The solubility of this compound is highly dependent on pH.

- Aqueous Solubility: Solubility is lowest at the isoelectric point (pI), where the net charge is zero, and the zwitterionic form predominates. At pH values significantly above or below the pI, solubility increases dramatically as the molecule forms the more soluble anionic or cationic salt, respectively. The parent compound, benzoic acid, has poor solubility in cold water but high solubility in hot water.[3] The presence of the ionizable piperidine group enhances the aqueous solubility of the title compound, especially in acidic or basic solutions.
- Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents like DMSO and methanol, which can solvate both the polar functional groups and the nonpolar backbone.

Physical Properties

Property	Value	Source/Comment
Boiling Point	377.5 °C (at 760 mmHg)	[1]
Physical Form	Solid / Powder	[2] [8]
Topological Polar Surface Area (TPSA)	49.33 Å ² (predicted)	[6] This value suggests moderate cell permeability.

Salt Forms and Stability

For preclinical and clinical development, active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties.

Hydrochloride Salt

Given the basic piperidine nitrogen, the most common and logical salt form is the hydrochloride (HCl) salt. Reacting the free base with hydrochloric acid protonates the piperidine nitrogen, forming **3-(Piperidin-4-yl)benzoic acid hydrochloride**.

- CAS Number: 726185-55-3[\[9\]](#)
- Molecular Formula: C₁₂H₁₆ClNO₂[\[9\]](#)
- Molecular Weight: 241.71 g/mol [\[8\]](#)[\[9\]](#)

Rationale for Salt Formation: The primary advantage of converting to the HCl salt is the significant enhancement of aqueous solubility, particularly in neutral pH environments. This is crucial for developing aqueous formulations for in-vitro assays and for improving dissolution rates in vivo.

Storage and Stability

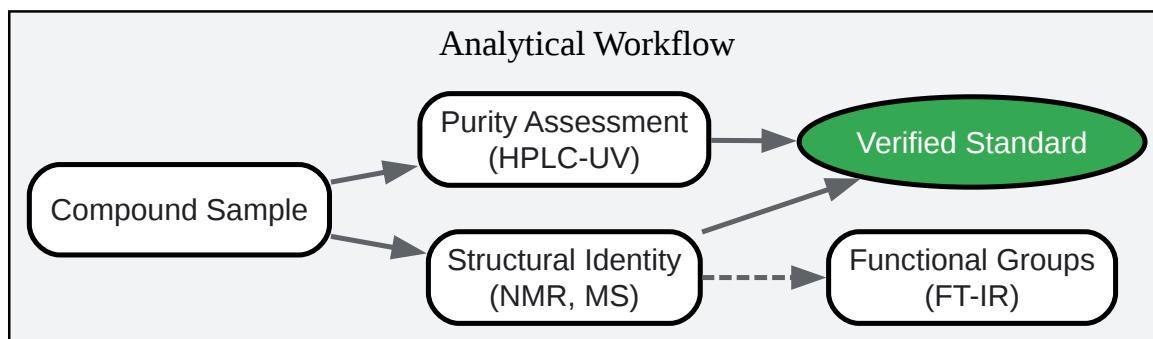
Proper handling ensures the integrity of the compound for research applications.

- **Storage Conditions:** The compound should be stored at room temperature, protected from light, in a dry, and tightly sealed container.[\[1\]](#) This prevents degradation from oxidation, hydrolysis, or photolysis.

- Chemical Stability: The amide bond (if formed from the carboxylic acid) and the piperidine ring are generally stable. However, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to degradation.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of any chemical standard. The following are standard, field-proven methodologies.



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Caption: A typical workflow for the analytical validation of **3-(Piperidin-4-yl)benzoic acid**.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm (the benzene ring provides strong chromophore).
- Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL.
- Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The acidic modifier (formic acid) ensures consistent protonation of the carboxylic acid and piperidine groups, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate the main compound from potentially more or less polar impurities.[10]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula.

- Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI (+).
- Expected Ion: The primary ion observed will be the protonated molecule $[M+H]^+$.
- Predicted m/z: 206.11756.[11]
- Causality: The basic piperidine nitrogen is readily protonated in the ESI source, making positive mode the ideal choice for sensitive detection. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by mapping the carbon-hydrogen framework.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -COOH and -NH groups.
- ¹H NMR Expected Signals:

- Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
- Piperidine Protons: A complex set of multiplets in the δ 1.5-3.5 ppm range. The proton at the 4-position (CH) will be a distinct multiplet coupled to its neighbors.
- Amine and Acid Protons: Broad singlets for the N-H and COOH protons, which are exchangeable with D₂O. Their chemical shifts can be highly variable.

- ¹³C NMR Expected Signals:
 - Carbonyl Carbon: A signal downfield, typically δ 165 ppm.
 - Aromatic Carbons: 4-6 signals in the δ 120-150 ppm range.
 - Piperidine Carbons: 3-4 signals in the upfield region, typically δ 25-55 ppm.

Conclusion: A Bridge Between Chemistry and Biology

3-(Piperidin-4-yl)benzoic acid is more than a simple organic compound; it is a precisely engineered tool for the modern drug discovery scientist. Its defining characteristic is the duality of its structure—a rigid aromatic core for defined vectoral presentation and a flexible heterocyclic amine for aqueous solubility and interaction with biological targets. The interplay of its two ionizable centers governs its behavior in every relevant system, from a formulation vial to the complex pH gradients of the human body. A thorough understanding and strategic manipulation of its physicochemical properties—pKa, logD, solubility, and stability—are paramount for any researcher aiming to leverage this scaffold to its full potential in creating the next generation of therapeutics.

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